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Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromobenzophenone, a key intermediate in various synthetic pathways. The information is

presented to be a valuable resource for researchers and professionals in drug development

and related scientific fields. This guide includes quantitative spectroscopic data, detailed

experimental protocols for data acquisition, and a logical workflow for the spectroscopic

analysis of this compound.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Bromobenzophenone
(C₁₃H₉BrO, Molecular Weight: 261.11 g/mol ).[1][2]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3060 - 3080 Aromatic C-H Stretch

1660 - 1680 C=O Stretch (Ketone)

1580 - 1600 C=C Stretch (Aromatic)

1440 - 1460 C=C Stretch (Aromatic)

1280 - 1300 C-C-C Bend (Aromatic)

1070 - 1100 C-Br Stretch

680 - 780 Aromatic C-H Bending

Note: The specific peak values can vary slightly based on the experimental conditions and the

physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.30 - 7.80 m - Aromatic Protons

Note: The aromatic region will show a complex multiplet due to the coupling of the nine

aromatic protons. A higher resolution instrument would be required for a more detailed

assignment of individual protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCl₃)
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Chemical Shift (δ) ppm Assignment

195.0 - 197.0 C=O (Ketone)

138.0 - 140.0 Quaternary Aromatic Carbon

130.0 - 135.0 Aromatic CH

128.0 - 130.0 Aromatic CH

122.0 - 124.0 C-Br (Aromatic)

Note: The solvent peak for CDCl₃ typically appears at approximately 77.2 ppm.[3] The specific

chemical shifts can be influenced by concentration and temperature.

Mass Spectrometry (Electron Ionization - EI)
m/z Relative Intensity (%) Assignment

259/261 ~50/~50
[M]⁺ (Molecular Ion, due to

⁷⁹Br and ⁸¹Br isotopes)

183/185 High
[M - C₆H₅]⁺ (Loss of phenyl

group)

155/157 Moderate
[M - C₆H₅CO]⁺ (Loss of

benzoyl group)

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Potassium Bromide (KBr) Pellet Transmission
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Protocol:

Sample Preparation: A small amount of 3-Bromobenzophenone (approximately 1-2 mg) is

finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr)

using an agate mortar and pestle. The mixture should be homogenous.

Pellet Formation: The ground powder is transferred to a pellet press die. A vacuum is applied

to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10

tons) for several minutes to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A

background spectrum of the empty sample compartment is first recorded. The sample

spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is

presented as a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Deuterated Chloroform (CDCl₃)

Protocol:

Sample Preparation: Approximately 10-20 mg of 3-Bromobenzophenone for ¹H NMR, or

50-100 mg for ¹³C NMR, is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ =

0.00 ppm). The sample is gently agitated to ensure complete dissolution.

NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer's probe.

¹H NMR: The spectrum is acquired using a single-pulse experiment. Key parameters

include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to a series of singlets. A sufficient number of scans are accumulated to achieve

an adequate signal-to-noise ratio, with a relaxation delay that allows for the relaxation of

quaternary carbons.
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Mass Spectrometry
Method: Electron Ionization (EI) Mass Spectrometry

Protocol:

Sample Introduction: A small amount of 3-Bromobenzophenone is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC). The sample is vaporized by heating in the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).

Fragmentation: The molecular ions, having excess energy, undergo fragmentation to

produce a series of smaller, characteristic fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like 3-Bromobenzophenone.
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Spectroscopic analysis workflow for 3-Bromobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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